

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Methyl 2,4-dichlorobutanoate

CAS No.: 62093-65-6

Cat. No.: B12955277

[Get Quote](#)

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. **Methyl 2,4-dichlorobutanoate** (CAS No: 62093-65-6) emerges as a noteworthy, albeit specialized, reagent in this context.^[1] This chlorinated ester is characterized by two distinct electrophilic centers, offering chemists a versatile scaffold for introducing specific structural motifs. The presence of chlorine atoms at both the α and γ positions relative to the ester carbonyl group imparts a unique reactivity profile, enabling a range of selective transformations.

This technical guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and safe handling of **methyl 2,4-dichlorobutanoate**. The insights herein are intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's unique attributes for the synthesis of novel compounds, pharmaceutical intermediates, and other high-value chemical entities.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physical, chemical, and spectroscopic characteristics of **methyl 2,4-dichlorobutanoate**.

Identity and Physical Properties

Methyl 2,4-dichlorobutanoate is a halogenated aliphatic ester. Its core identifiers and computed physical properties are summarized below, providing essential data for experimental design, purification, and analytical characterization.

Property	Value	Source
CAS Number	62093-65-6	NIST[1]
Molecular Formula	C ₅ H ₈ Cl ₂ O ₂	NIST[1]
Molecular Weight	171.02 g/mol	NIST[1]
IUPAC Name	methyl 2,4-dichlorobutanoate	PubChem[2]
Synonyms	2,4-Dichlorobutanoic acid, methyl ester	NIST[1]
Boiling Point (Normal)	467.8 K (194.65 °C) (Calculated)	Cheméo[3]
Octanol/Water Partition Coeff. (logP)	1.396 (Calculated)	Cheméo[3]
Water Solubility (log ₁₀ WS)	-1.20 mol/L (Calculated)	Cheméo[3]

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a comprehensive public database of all spectra for **methyl 2,4-dichlorobutanoate** is not readily available, its structure allows for the confident prediction of its key spectral features.

- ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show four distinct signals.
 - A singlet around 3.7-3.8 ppm corresponding to the three protons of the methyl ester (-OCH₃).
 - A multiplet (likely a triplet of doublets) around 4.3-4.5 ppm for the single proton at the α-position (-CH(Cl)-).

- A multiplet around 2.2-2.5 ppm for the two protons at the β -position (-CH₂-).
- A triplet around 3.6-3.7 ppm for the two protons at the γ -position (-CH₂Cl).
- ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit five signals corresponding to each unique carbon atom.
 - A signal around 170 ppm for the ester carbonyl carbon (C=O).
 - A signal around 55-60 ppm for the α -carbon (-CH(Cl)-).
 - A signal around 52-54 ppm for the methoxy carbon (-OCH₃).
 - A signal around 40-45 ppm for the γ -carbon (-CH₂Cl).
 - A signal around 35-40 ppm for the β -carbon (-CH₂-).
- Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong, sharp absorption band around 1740 cm⁻¹, characteristic of the C=O stretch of an aliphatic ester. Additional significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹.
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak is not always prominent. Key fragmentation patterns arise from the loss of chlorine and the cleavage adjacent to the carbonyl group. The NIST WebBook provides an electron ionization mass spectrum for this compound, which can be used as a definitive reference.^[1] The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks) would be a crucial identifier.

Part 2: Synthesis and Chemical Reactivity

The utility of **methyl 2,4-dichlorobutanoate** stems from its synthetic accessibility and its predictable, yet versatile, reactivity. This section outlines a logical synthetic approach and explores the key reaction pathways it can undergo.

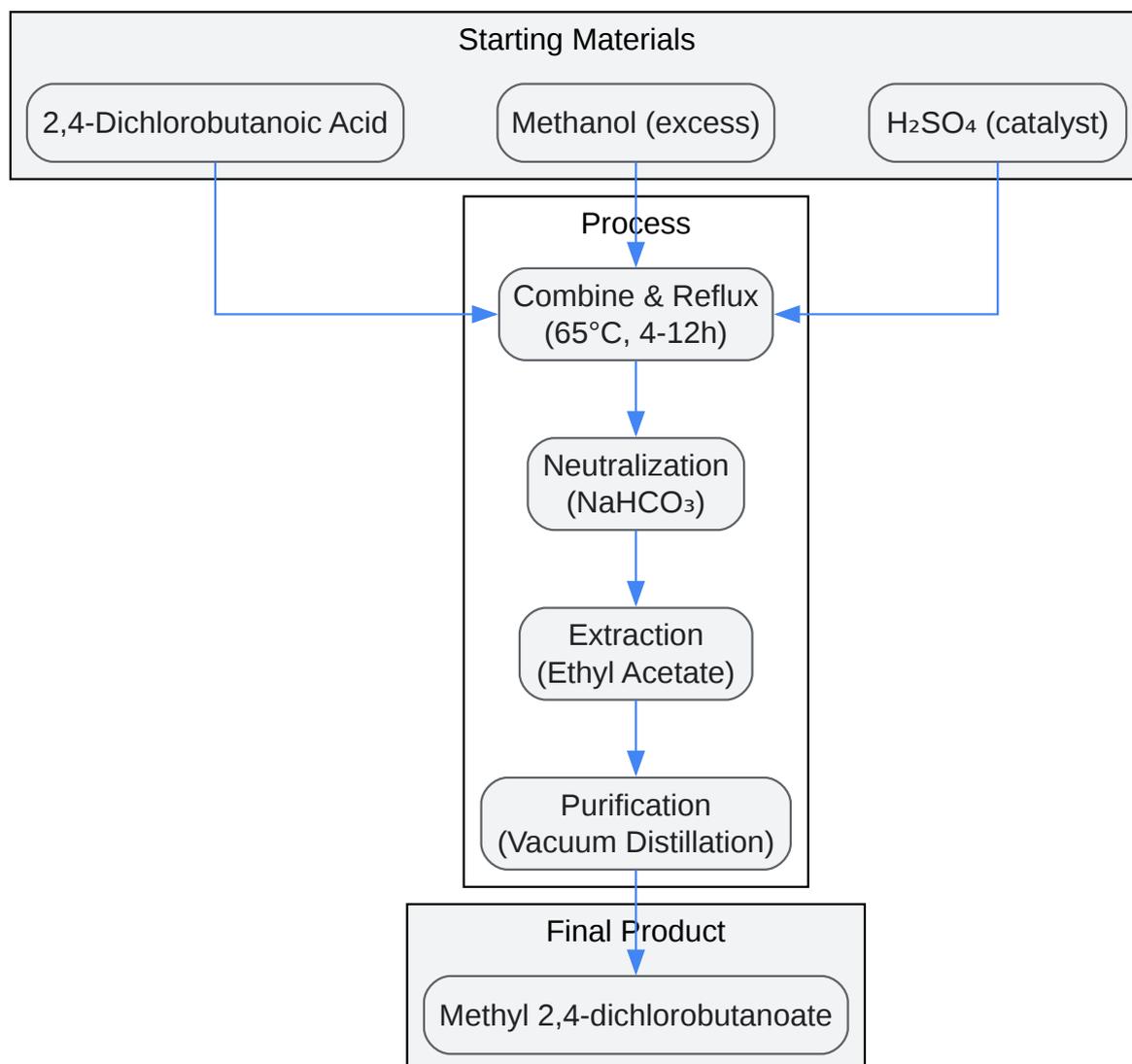
Proposed Synthesis Protocol

While various synthetic routes can be envisioned, a robust and straightforward method involves the direct esterification of the corresponding carboxylic acid, 2,4-dichlorobutanoic acid.^{[4][5]} This process, typically a Fischer esterification, is a cornerstone of organic synthesis.

Protocol: Fischer Esterification of 2,4-Dichlorobutanoic Acid

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobutanoic acid (1.0 eq).
- **Solvent and Reagent Addition:** Add an excess of anhydrous methanol (10-20 eq), which serves as both the reactant and the solvent.
- **Catalyst Introduction:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4 , ~0.05 eq) or p-toluenesulfonic acid. The choice of catalyst is critical; sulfuric acid is effective but can lead to charring if not controlled, while solid acid catalysts can offer easier workup.
- **Reaction:** Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
 - Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude **methyl 2,4-dichlorobutanoate**.

- Purification: Purify the crude product via vacuum distillation to obtain the final, high-purity ester.



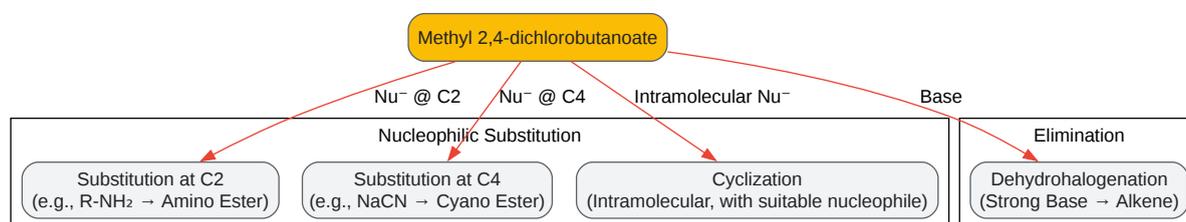
[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **methyl 2,4-dichlorobutanoate**.

Core Reactivity Insights

The chemical behavior of **methyl 2,4-dichlorobutanoate** is dictated by the interplay between the ester functional group and the two chlorine substituents. These chlorine atoms act as leaving groups in nucleophilic substitution reactions and facilitate elimination reactions.[6][7][8]

- Nucleophilic Substitution: The compound possesses two sites susceptible to nucleophilic attack: the α -carbon (C2) and the γ -carbon (C4).
 - Attack at C2: The chlorine at the α -position is activated by the adjacent electron-withdrawing carbonyl group. This makes it susceptible to S_N2 displacement by a variety of nucleophiles (e.g., amines, thiols, azides).[9]
 - Attack at C4: The chlorine at the γ -position is on a primary carbon, which is also a good substrate for S_N2 reactions.[9]
 - Selectivity: The relative reactivity of the C2 and C4 positions can be influenced by the nature of the nucleophile and the reaction conditions. Sterically hindered nucleophiles may favor reaction at the less-hindered C4 position.
- Elimination Reactions: In the presence of a strong, non-nucleophilic base, dehydrohalogenation can occur to form alkenes.[6] Elimination involving the α -chloro group can lead to the formation of methyl 2-chloro-3-butenoate or methyl crotonate derivatives, depending on the reaction pathway.
- Ester Group Reactions: The ester functionality itself can undergo hydrolysis (acidic or basic conditions) to yield the parent carboxylic acid, or transesterification in the presence of other alcohols.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **methyl 2,4-dichlorobutanoate**.

Part 3: Applications in Research and Development

The dual reactivity of **methyl 2,4-dichlorobutanoate** makes it a valuable intermediate for constructing more elaborate molecules. Its application is primarily as a synthetic building block.

- **Pharmaceutical Intermediates:** Halogenated compounds are crucial precursors in the pharmaceutical industry.[10] This molecule can be used to synthesize heterocyclic systems (e.g., through cyclization reactions) or to introduce specific four-carbon chains with latent functionality into a target molecule.
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, it can serve as a starting material for novel pesticides and herbicides, where chlorinated organic structures are common.[10]
- **Material Science:** The compound could potentially be used in the development of specialty polymers, where the chlorine atoms can be substituted to graft other functional groups onto a polymer backbone.[10]

Part 4: Safety, Handling, and Storage

As a chlorinated organic compound, **methyl 2,4-dichlorobutanoate** requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on best practices for handling similar halogenated esters.[11][12]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
- **Ventilation:** All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and powdered metals, as these can lead to vigorous or exothermic reactions.

- **Spill Response:** In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Prevent entry into drains or waterways. The contaminated absorbent should be collected in a sealed container for proper disposal.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.^[12] Protect from moisture, as it can slowly hydrolyze.
- **Disposal:** Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Hazard Statements (Anticipated):

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
- Harmful if swallowed.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- National Institute of Standards and Technology (NIST). **Methyl 2,4-dichlorobutanoate**. NIST Chemistry WebBook. [\[Link\]](#)
- Cheméo. Chemical Properties of **Methyl 2,4-dichlorobutanoate** (CAS 62093-65-6). [\[Link\]](#)
- National Center for Biotechnology Information. **Methyl 2,4-dichlorobutanoate**. PubChem Compound Database. [\[Link\]](#)
- S D Fine-Chem Limited. Chemwatch MSDS 1592. [\[Link\]](#)
- A-Level Chemistry. Reactions of Alkyl Halides. [\[Link\]](#)
- National Center for Biotechnology Information. 2,4-Dichlorobutanoic acid. PubChem Compound Database. [\[Link\]](#)

- Chemistry LibreTexts. Reactions of alkyl halides - an overview. [[Link](#)]
- Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [[Link](#)]
- Chemistry LibreTexts. 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Methyl 2,4-dichlorobutanoate [webbook.nist.gov]
 2. Methyl 2,4-dichlorobutanoate | C₅H₈Cl₂O₂ | CID 548008 - PubChem [pubchem.ncbi.nlm.nih.gov]
 3. Methyl 2,4-dichlorobutanoate (CAS 62093-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
 4. 2,4-Dichlorobutanoic acid | C₄H₆Cl₂O₂ | CID 12647097 - PubChem [pubchem.ncbi.nlm.nih.gov]
 5. 2,4-Dichlorobutanoic acid | 18017-35-1 [chemicalbook.com]
 6. alevelchemistry.co.uk [alevelchemistry.co.uk]
 7. chem.libretexts.org [chem.libretexts.org]
 8. chem.libretexts.org [chem.libretexts.org]
 9. masterorganicchemistry.com [masterorganicchemistry.com]
 10. chemimpex.com [chemimpex.com]
 11. sigmaaldrich.com [sigmaaldrich.com]
 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12955277#methyl-2-4-dichlorobutanoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com